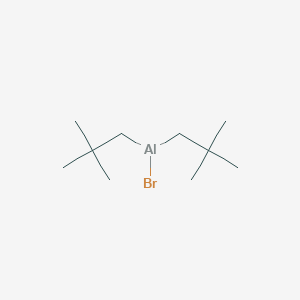
Bromobis(2,2-dimethylpropyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromobis(2,2-dimethylpropyl)alumane is an organoaluminum compound with the molecular formula C9H20AlBr
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromobis(2,2-dimethylpropyl)alumane can be synthesized through the reaction of aluminum bromide with 2,2-dimethylpropyl lithium. The reaction typically takes place in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 2,2-dimethylpropyl lithium by reacting 2,2-dimethylpropyl chloride with lithium metal in anhydrous ether.
- Addition of aluminum bromide to the 2,2-dimethylpropyl lithium solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bromobis(2,2-dimethylpropyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and bromides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.
Major Products
Oxidation: Aluminum oxides and bromides.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Scientific Research Applications
Bromobis(2,2-dimethylpropyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bromobis(2,2-dimethylpropyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of organic molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.
Diethylaluminum chloride: Similar in its Lewis acid behavior but with different substituents.
Uniqueness
Bromobis(2,2-dimethylpropyl)alumane is unique due to its specific steric and electronic properties, which make it suitable for selective reactions in organic synthesis. Its bromine substituent also allows for further functionalization, providing versatility in chemical transformations.
Properties
CAS No. |
110638-23-8 |
|---|---|
Molecular Formula |
C10H22AlBr |
Molecular Weight |
249.17 g/mol |
IUPAC Name |
bromo-bis(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/2C5H11.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1 |
InChI Key |
FDQRPKNYJONWLL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C[Al](CC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















